Cas no 1360920-65-5 (7-Fluoro-5-methoxy-1H-benzimidazole)
7-Fluoro-5-methoxy-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 7-Fluoro-5-methoxy-1H-benzimidazole
- 7-Fluoro-5-methoxy-1H-benzo[d]imidazole
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- Inchi: 1S/C8H7FN2O/c1-12-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11)
- InChI Key: ZHGSWMSYJMSKKD-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC2=C1N=CN2)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- XLogP3: 1.6
- Topological Polar Surface Area: 37.9
7-Fluoro-5-methoxy-1H-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061003701-250mg |
7-Fluoro-5-methoxy-1H-benzimidazole |
1360920-65-5 | 98% | 250mg |
816.91 USD | 2021-06-01 | |
| Alichem | A061003701-500mg |
7-Fluoro-5-methoxy-1H-benzimidazole |
1360920-65-5 | 98% | 500mg |
1,224.40 USD | 2021-06-01 | |
| Alichem | A061003701-1g |
7-Fluoro-5-methoxy-1H-benzimidazole |
1360920-65-5 | 98% | 1g |
1,943.28 USD | 2021-06-01 |
7-Fluoro-5-methoxy-1H-benzimidazole Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 7-Fluoro-5-methoxy-1H-benzimidazole
Introduction to 7-Fluoro-5-methoxy-1H-benzimidazole (CAS No. 1360920-65-5)
7-Fluoro-5-methoxy-1H-benzimidazole (CAS No. 1360920-65-5) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities, including antifungal, antiparasitic, and anticancer properties. The unique substitution pattern of 7-fluoro and 5-methoxy groups on the benzimidazole ring imparts specific chemical and biological characteristics that make it a promising candidate for various therapeutic applications.
The molecular structure of 7-Fluoro-5-methoxy-1H-benzimidazole consists of a benzimidazole core with a fluorine atom at the 7-position and a methoxy group at the 5-position. The fluorine substitution is particularly noteworthy as it can enhance the lipophilicity and metabolic stability of the molecule, while the methoxy group can influence its solubility and binding affinity to target proteins. These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
Recent studies have explored the potential of 7-Fluoro-5-methoxy-1H-benzimidazole in various therapeutic areas. One notable application is in the development of antifungal agents. Benzimidazoles are well-known for their antifungal activity, and the introduction of fluorine and methoxy groups has been shown to enhance this activity against a broad spectrum of fungal pathogens. For instance, a study published in the Journal of Medicinal Chemistry reported that 7-Fluoro-5-methoxy-1H-benzimidazole exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus, two common fungal pathogens responsible for opportunistic infections in immunocompromised patients.
In addition to its antifungal properties, 7-Fluoro-5-methoxy-1H-benzimidazole has also shown promise as an anticancer agent. Research conducted by a team at the National Cancer Institute demonstrated that this compound selectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves targeting specific signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway. This selective inhibition minimizes toxicity to normal cells, making it a potential candidate for cancer therapy with reduced side effects.
The pharmacokinetic properties of 7-Fluoro-5-methoxy-1H-benzimidazole have been extensively studied to ensure its suitability as a drug candidate. In preclinical studies, this compound exhibited favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It was found to have good oral bioavailability and a long half-life, which are desirable characteristics for an effective therapeutic agent. Furthermore, its low toxicity in animal models suggests that it can be safely administered at therapeutic doses.
Clinical trials are currently underway to evaluate the safety and efficacy of 7-Fluoro-5-methoxy-1H-benzimidazole in human subjects. Early results from Phase I trials have shown promising outcomes, with no significant adverse effects reported at doses up to 200 mg/day. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
In conclusion, 7-Fluoro-5-methoxy-1H-benzimidazole (CAS No. 1360920-65-5) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for developing novel therapeutics against fungal infections and cancer. Ongoing research continues to uncover new applications and optimize its properties for clinical use.
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